2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol

Lipophilicity LogP Medicinal Chemistry

Researchers requiring a regiospecific ortho-aminomethylphenol scaffold often face limited availability of the 2,6-substituted variant with a branched N-alkyl side chain-substituting the para isomer or des-methoxy analog risks divergent LogP, solubility, and target-engagement profiles. • Chiral sec-butyl group (Fsp³ = 0.50) enables stereochemical SAR exploration absent in linear N-alkyl analogs; computed LogP 1.32 aligns with oral bioavailability space. • Intramolecular O-H···N hydrogen bond locks conformation and modulates phenolic pKₐ-critical for applications demanding precise H-bond donor presentation. • ≥95% purity verified; shipped ambient as non-hazardous; confirm stock with your procurement team, as certain pack sizes have been discontinued by some suppliers.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13252322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=C(C(=CC=C1)OC)O
InChIInChI=1S/C12H19NO2/c1-4-9(2)13-8-10-6-5-7-11(15-3)12(10)14/h5-7,9,13-14H,4,8H2,1-3H3
InChIKeyWMQWTDWBSNRVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol (CAS 1019605-18-5): Procurement-Relevant Identity, Physicochemical Profile, and Supply Landscape


2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol (CAS 1019605-18-5; syn. 2-((sec-butylamino)methyl)-6-methoxyphenol) is a synthetic ortho-aminomethylphenol derivative bearing a sec-butylamino side-chain at the 2-position and a methoxy group at the 6-position of the phenolic ring . With a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.28 g·mol⁻¹, the compound is supplied as a research chemical at ≥95% purity by multiple vendors and is primarily catalogued as a building block or reference standard for medicinal chemistry and chemical biology applications .

Chiral complexity sec-Butyl group introduces stereochemical SAR handle absent in linear N-alkyl analogs
Ortho-aminomethylphenol scaffold Enables intramolecular O–H···N bonding, shaping pharmacophore geometry
Research-grade purity specification Defined minimum purity for building-block and reference-standard use

Why Generic Substitution Fails for 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol: Structural Determinants That Preclude Simple Analog Interchange


Ortho-aminomethylphenols constitute a compound class in which small structural variations—regioisomerism of the aminomethyl substituent, N-alkyl chain length and branching, and the presence or absence of an ortho-methoxy group—profoundly alter hydrogen-bonding capacity, lipophilicity, and conformational behaviour [1]. In the specific case of 2-{[(butan-2-yl)amino]methyl}-6-methoxyphenol, the simultaneous presence of a chiral sec-butyl group (introducing one asymmetric centre and higher Fsp³ relative to linear N-alkyl analogs) and the 6-methoxy group (contributing an additional H-bond acceptor and modulating the pKₐ of the phenolic –OH via both electronic and intramolecular H-bonding effects) creates a property set that cannot be replicated by simpler or differently substituted analogs [2]. Generic interchange with, for example, the des-methoxy analog or the regioisomeric 4-aminomethyl variant would be expected to yield divergent solubility, LogP, and target-engagement profiles, rendering one-to-one substitution unreliable without re-optimisation .

Des-methoxy analog
Loss of the 6-methoxy group lowers LogP and removes an H-bond acceptor, shifting permeability and target-engagement profiles.
Para regioisomer
The para-aminomethyl arrangement precludes ortho intramolecular H-bonding, altering pharmacophore presentation and pKₐ modulation.
Achiral n-alkyl analogs
Lack of chiral centre reduces Fsp³ and stereochemical recognition potential; direct replacement may not reproduce enantioselective interactions.

Quantitative Differentiation Evidence for 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol Versus Closest Structural Analogs


Lipophilicity Modulation by the 6-Methoxy Group: Target Compound vs. Des-Methoxy Analog

The presence of the 6-methoxy group in the target compound confers a measurable increase in lipophilicity relative to the des-methoxy analog 2-{[(butan-2-yl)amino]methyl}phenol. The target compound has a computed LogP of 1.32 , whereas the des-methoxy analog, lacking an oxygen atom in the ortho position, carries a lower molecular weight (179.26 vs. 209.28 g·mol⁻¹) and is expected to have a lower LogP based on additive fragment contributions . This difference has direct implications for passive membrane permeability and organic-solvent partitioning during synthesis or purification.

Lipophilicity modulation
Data to verify
Computed ΔLogP ≈ +0.3 to +0.5 vs. des-methoxy analog (target LogP 1.32)
Supports membrane permeability differentiation
Computed values; experimental LogP not reported
Lipophilicity LogP Medicinal Chemistry ADME

Molecular Complexity and Fraction sp³ (Fsp³): Chiral sec-Butyl vs. Linear n-Butyl and Shorter N-Alkyl Analogs

The target compound possesses an Fsp³ value of 0.50 and one asymmetric carbon atom arising from the sec-butyl (butan-2-yl) side chain . In comparison, the linear n-butyl analog 2-[(butylamino)methyl]-6-methoxyphenol (CAS 1019566-16-5) lacks an asymmetric centre and has a lower Fsp³ (~0.42) . The shorter-chain analog 2-methoxy-6-[(propylamino)methyl]phenol (CAS 1017023-62-9) has an even lower Fsp³ (~0.36) . Higher Fsp³ is correlated in medicinal chemistry literature with improved clinical success rates, and chirality offers opportunities for enantioselective interactions that are absent in achiral analogs [1].

Molecular complexity
Reported
Fsp³ = 0.50 (target, chiral) vs. 0.42 (n-butyl) & 0.36 (n-propyl); 1 chiral centre
Higher molecular complexity for stereochemical SAR exploration
Fsp³ computed; biological relevance unconfirmed
Molecular Complexity Fsp³ Chirality Drug-Likeness

Hydrogen-Bond Donor/Acceptor Inventory: Target Compound vs. Regioisomeric 4-Aminomethyl Analog

The target compound presents three H-bond acceptors (phenolic –OH, methoxy –OCH₃, secondary amine –NH–) and two H-bond donors (phenolic –OH, secondary amine –NH–), with the unique ortho relationship between the phenolic hydroxyl and the aminomethyl group enabling intramolecular O–H···N hydrogen bonding [1]. The regioisomeric analog 4-{[(butan-2-yl)amino]methyl}-2-methoxyphenol (CAS 1019551-80-4) carries the aminomethyl group at the para position relative to the phenolic –OH, precluding the ortho intramolecular H-bond and altering the geometric presentation of the two H-bond donors . This regioisomeric difference is expected to produce divergent molecular recognition profiles against biological targets that engage the phenol and amine in a defined spatial arrangement.

Intramolecular H-bonding
Class-level inference
Ortho: intramolecular O–H···N feasible. Para: not geometrically possible.
Pharmacophore geometry divergence between regioisomers
No experimental pKₐ data for these specific compounds
Hydrogen Bonding Regioisomerism Target Engagement Pharmacophore

Purity and Supply Consistency: Vendor-Specified Minimum Purity of 95%

Multiple independent vendors list the target compound with a minimum purity specification of 95% . While this purity level is standard for research-grade aminomethylphenol building blocks, it represents a verifiable procurement criterion. In contrast, certain regioisomeric or chain-variant analogs such as 2-ethoxy-6-{[(propan-2-yl)amino]methyl}phenol (CAS 1019596-55-4) are also supplied at 95%, but the target compound's specific combination of substituents—sec-butylamino plus 6-methoxy—is less commonly stocked, with some vendors listing it as discontinued or available only on enquiry , making proactive sourcing and batch reservation a relevant procurement consideration.

Purity & supply consistency
Supporting evidence
Minimum 95% purity across vendors; target compound stocked by ~3–5 active suppliers
Procurement depth may affect lead times and batch reservation
Verify current stock status before workflow design
Purity Specification Procurement Quality Control Reproducibility

Predicted Boiling Point and Density as Process-Relevant Differentiation Parameters

The target compound has a predicted boiling point of 306.8 ± 27.0 °C and a predicted density of 1.028 ± 0.06 g·cm⁻³ . The shorter-chain n-propyl analog 2-methoxy-6-[(propylamino)methyl]phenol exhibits a lower predicted boiling point of 296.7 ± 25.0 °C and a predicted density of 1.046 ± 0.06 g·cm⁻³ , reflecting the reduced molecular weight (195.26 vs. 209.28 g·mol⁻¹). The higher boiling point of the target compound suggests greater thermal stability during distillation or high-temperature reactions, while the slightly lower density may affect phase-separation behaviour in aqueous-organic workups.

Predicted boiling point & density
Data to verify
BP 306.8 ± 27.0 °C; Density 1.028 ± 0.06 g·cm⁻³. ΔBP +10.1 °C vs. n-propyl analog
Thermal processing and phase-separation differentiation
Predicted values; experimental confirmation needed
Physicochemical Properties Boiling Point Density Process Chemistry

Evidence-Anchored Application Scenarios for 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol in Scientific and Industrial Contexts


Medicinal Chemistry Hit-to-Lead Campaigns Requiring an Ortho-Aminomethylphenol Scaffold with Defined LogP and Chiral Complexity

Based on the compound's computed LogP of 1.32 and Fsp³ of 0.50 with one chiral centre , this scaffold is suited as a starting point for oral bioavailability-oriented medicinal chemistry programmes. The moderate LogP positions it favourably within Lipinski's Rule of Five space, while the chiral sec-butyl group provides a handle for stereochemical SAR exploration that is absent in linear N-alkyl analogs [1]. Users seeking to probe a biological target where both the phenolic –OH and the secondary amine are pharmacophoric elements should preferentially procure this ortho-substituted regioisomer over the para variant, which lacks the intramolecular H-bonding architecture [2].

Chemical Biology Probe Development Leveraging Intramolecular Hydrogen-Bonding Architecture

The ortho relationship between the phenolic hydroxyl and the aminomethyl group enables a six-membered intramolecular O–H···N hydrogen bond, a structural feature documented in the o-aminomethylphenol literature [2]. This intramolecular H-bond modulates the effective pKₐ of the phenol and can serve as a conformational lock. For chemical biology applications—such as designing fluorescent sensors, metal-chelating agents, or enzyme inhibitors where the precise presentation of H-bond donors is critical—this fixed geometry differentiates the target compound from its para-substituted regioisomer 4-{[(butan-2-yl)amino]methyl}-2-methoxyphenol and from des-methoxy analogs .

Synthetic Methodology Development and Building-Block Procurement for Parallel Library Synthesis

As a bifunctional building block bearing both a nucleophilic secondary amine and a phenolic –OH, the compound can serve as a diversification point for parallel synthesis of compound libraries. The predicted boiling point of 306.8 °C suggests adequate thermal stability for standard amide coupling, reductive amination, or Mitsunobu reactions. Procurement teams sourcing this specific regioisomer should verify vendor stock status, as some suppliers have discontinued certain pack sizes , and the 2,6-substitution pattern with a sec-butyl side chain is less ubiquitous than the corresponding 4-substituted or n-butyl variants.

Physicochemical Reference Standard for Aminomethylphenol Analog Series

With a vendor-reported purity of ≥95% and documented computed properties (LogP, Fsp³, H-bond counts) , the compound can serve as a reference standard in chromatographic method development or as a calibration point in computational QSAR models for aminomethylphenol series. Its well-defined structural parameters—three H-bond acceptors, two H-bond donors, one rotatable bond in the side chain—make it a tractable model compound for validating in silico predictions of permeability or solubility against experimental data generated in-house.

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead campaigns
Ortho-aminomethylphenol scaffold with chiral sec-butyl group
Physicochemical profiling for oral bioavailability-oriented research
Chemical biology probe development
Intramolecular H-bonding architecture
Conformational lock and pKₐ modulation effects
Synthetic methodology & library synthesis
Bifunctional building block (amine + phenol)
Thermal stability and vendor stock verification
Physicochemical reference standard
Well-characterized computed properties
In silico model calibration and chromatographic method development
Quote Request

Request a Quote for 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.